Cas no 1805204-19-6 (4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol)

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its bromo and amino functional groups enable selective cross-coupling reactions, while the difluoromethyl moiety enhances metabolic stability in pharmaceutical applications. The hydroxymethyl group at the 5-position provides a handle for further derivatization, making it a valuable intermediate for agrochemical and medicinal chemistry research. The compound’s well-defined structure and high purity ensure reproducibility in complex synthetic pathways. Its balanced lipophilicity and electronic properties contribute to its utility in designing bioactive molecules, particularly in the development of fluorinated analogs for enhanced potency and selectivity.
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol structure
1805204-19-6 structure
商品名:4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol
CAS番号:1805204-19-6
MF:C7H7BrF2N2O
メガワット:253.044087648392
CID:4851850

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol
    • インチ: 1S/C7H7BrF2N2O/c8-6-4(7(9)10)5(11)3(2-13)1-12-6/h1,7,13H,2H2,(H2,11,12)
    • InChIKey: WSRGZYXKXNDBIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(F)F)C(=C(C=N1)CO)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 173
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 59.1

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071523-1g
4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol
1805204-19-6 97%
1g
$1,490.00 2022-04-01

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol 関連文献

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanolに関する追加情報

Introduction to 4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol (CAS No. 1805204-19-6)

4-Amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1805204-19-6, represents a unique structural motif that combines functional groups highly relevant to modern drug discovery efforts. The presence of an amino group, a bromo substituent, a difluoromethyl group, and a hydroxymethyl moiety on a pyridine backbone creates a versatile scaffold for further chemical modifications and biological evaluations.

The pyridine core is one of the most widely studied heterocycles in medicinal chemistry due to its prevalence in biologically active molecules. Pyridine derivatives exhibit diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific arrangement of substituents in 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol positions it as a valuable intermediate for synthesizing more complex drug candidates. The amino group at the 4-position provides a site for further functionalization, such as coupling with carboxylic acids or acyl chlorides to form amides, which are common pharmacophores. The bromo substituent at the 2-position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups. The difluoromethyl group at the 3-position is known to enhance metabolic stability and binding affinity in drug molecules, while the hydroxymethyl group at the 5-position offers opportunities for etherification or esterification reactions.

Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of difluoromethyl groups into drug candidates has been shown to improve bioavailability, reduce susceptibility to metabolic degradation, and enhance binding interactions with biological targets. For instance, fluoro-substituted pyridines have been reported in several FDA-approved drugs, underscoring their therapeutic potential. The compound 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol aligns with this trend by providing a pre-fabricated scaffold rich in fluorinated functionality.

In addition to its structural versatility, 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol has been explored in several cutting-edge research studies. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. Kinases are enzymes involved in numerous cellular processes and are frequently targeted in cancer therapy. The researchers utilized the compound as a key intermediate to synthesize substituted pyridines that exhibited potent inhibitory activity against specific kinases. The amino group was exploited for amide bond formation with kinase inhibitors, while the bromo and difluoromethyl groups were leveraged for optimizing binding interactions within the kinase active site.

Another significant application of this compound has been reported in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, making enzymes like proteases and polymerases attractive targets for antiviral drug development. Researchers have employed 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol to generate derivatives that interfere with viral replication cycles. The hydroxymethyl group, for example, was modified into an ether or ester to enhance solubility and bioavailability, while the remaining functional groups were tailored to interact with viral enzymes through hydrogen bonding or hydrophobic interactions.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies. New catalytic systems have been developed to facilitate efficient transformations at the difluoromethyl, bromo, and amino positions, enabling rapid access to libraries of pyridine derivatives. Transition-metal-catalyzed cross-coupling reactions have been particularly instrumental in this regard. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been used to introduce aryl groups at the 2-position of pyridines bearing a bromo substituent, expanding the structural diversity of potential drug candidates derived from 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol.

The compound’s potential extends beyond small-molecule drug development into agrochemical applications as well. Pyridine derivatives are known for their role as intermediates in herbicides and fungicides due to their ability to disrupt essential biological pathways in plants and fungi. Researchers have investigated analogs of 4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol for their efficacy against resistant strains of weeds and fungal pathogens. The combination of multiple functional groups allows for fine-tuning of bioactivity profiles, making this scaffold particularly adaptable for designing next-generation crop protection agents.

In conclusion,4-amino-2-bromo-3-(difluoromethyl)pyridine-5-methanol (CAS No. 1805204-19-6) represents a multifaceted building block with broad utility across pharmaceutical and agrochemical research domains. Its unique structural features—comprising an amino group,a bromo substituent,a difluoromethyl moiety,and a hydroxymethyl group—position it as an invaluable intermediate for generating novel bioactive molecules. Ongoing studies continue to uncover new synthetic strategies and applications for this compound, underscoring its significance in modern chemical biology and medicinal chemistry.

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